N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
The compound N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide features a 1,3-oxazinan ring substituted with a 4-methoxy-3-methylbenzenesulfonyl group, an ethanediamide linker, and a cyclopentyl moiety.
Properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-14-12-16(8-9-17(14)28-2)30(26,27)23-10-5-11-29-18(23)13-21-19(24)20(25)22-15-6-3-4-7-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAIWIXUSWASLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential pharmacological applications. Its structure features an oxazinan ring, methoxy groups, and a sulfonyl group, contributing to its diverse biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C_{22}H_{30}N_{2}O_{5}S
- Molecular Weight : 478.6 g/mol
- Purity : Typically around 95%
- Physical State : Solid at room temperature
While specific biological activities of this compound are not extensively documented, similar compounds often exhibit significant pharmacological properties. Potential mechanisms of action may include:
- Leukotriene Receptor Antagonism : Compounds with similar structures, such as Zafirlukast, act as leukotriene receptor antagonists (LTRAs), indicating that this compound may also inhibit leukotriene pathways involved in inflammatory responses .
- Anti-inflammatory Properties : The presence of the sulfonamide functional group suggests potential anti-inflammatory effects through inhibition of inflammatory mediators.
- Enzyme Inhibition : The oxazinan ring may interact with various enzymes, potentially leading to inhibition or modulation of enzymatic activity relevant to disease pathways.
Study 1: Anti-inflammatory Activity
In a study examining compounds with similar structural features to this compound, researchers found that derivatives exhibited significant inhibition of leukotriene synthesis in vitro. This suggests that the compound may also possess anti-inflammatory properties through similar pathways .
Study 2: Pharmacokinetics and Metabolism
Research into the pharmacokinetics of related compounds indicates that modifications to the cyclopentyl moiety can influence metabolic stability and bioavailability. Studies show that compounds with bulky substituents in this region often exhibit prolonged half-lives and enhanced therapeutic efficacy . This insight could guide future investigations into optimizing the pharmacological profile of this compound.
Data Table: Comparison with Similar Compounds
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is primarily explored for its pharmacological properties. Although specific biological activities are not extensively documented, compounds with similar structures often exhibit significant therapeutic effects.
Potential Mechanisms of Action
- Leukotriene Receptor Antagonism : Given the presence of sulfonamide functionalities, this compound may act as a leukotriene receptor antagonist (LTRA), similar to zafirlukast, which is used for asthma treatment .
- Anti-inflammatory Properties : The methoxy and sulfonyl groups may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Synthetic Organic Chemistry
The compound's intricate structure allows it to participate in various chemical reactions typical for amides and sulfonamides. This versatility makes it valuable in synthetic pathways.
Key Reactions
- Amide Formation : The ethanediamide moiety allows for the formation of new amides through coupling reactions.
- Sulfonamide Chemistry : The sulfonyl group can participate in nucleophilic substitutions, opening pathways for synthesizing diverse derivatives.
Industrial Applications
Due to its complex structure and functional groups, this compound has potential applications in:
- Pharmaceutical Manufacturing : As an intermediate in the synthesis of more complex pharmaceutical agents.
- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.
Case Study 1: Pharmacological Screening
In a study evaluating compounds with structural similarities to this compound, researchers found that certain derivatives exhibited potent anti-inflammatory effects in vitro. These findings suggest that further exploration of this compound could yield valuable therapeutic agents.
Case Study 2: Synthesis Optimization
A research team optimized the synthesis of this compound by adjusting reaction conditions such as temperature and solvent choice. This led to improved yields and purity levels, highlighting the importance of precise synthetic methodologies in developing complex organic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Functional Group Impact on Properties
- Electron-Donating vs. Nitro and Chloro Substituents (e.g., in ) increase electrophilicity, favoring reactivity in cross-coupling reactions.
Research Findings and Limitations
- Sulfonamide-Oxazinan Hybrids: Fluorinated variants (e.g., ) exhibit improved solubility compared to non-fluorinated counterparts, suggesting the target compound’s methoxy group may reduce polarity.
- Synthetic Challenges : Steric hindrance from the cyclopentyl group in the target compound could complicate coupling reactions, a common issue in bulky sulfonamide syntheses .
- Data Gaps : Direct biological or spectroscopic data for the target compound is absent in available literature, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
